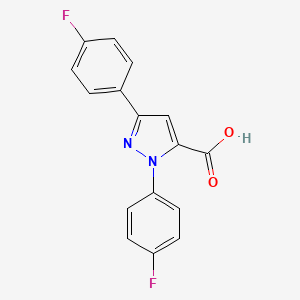

1,3-Bis(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Description

1,3-Bis(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative characterized by two 4-fluorophenyl substituents at positions 1 and 3 of the pyrazole ring and a carboxylic acid group at position 4. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The fluorine atoms enhance electron-withdrawing effects, stabilizing the pyrazole ring and modulating the acidity of the carboxylic acid group (pKa ~3–4) . Its molecular formula is C₁₆H₁₀F₂N₂O₂, with a molecular weight of 300.26 g/mol. The compound’s synthesis typically involves cyclocondensation of fluorinated acetophenones with hydrazine derivatives, followed by carboxylation .

Properties

IUPAC Name |

2,5-bis(4-fluorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2N2O2/c17-11-3-1-10(2-4-11)14-9-15(16(21)22)20(19-14)13-7-5-12(18)6-8-13/h1-9H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNHPLKQVSKZMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Diketone Derivatives

The most widely employed route for pyrazole synthesis involves cyclocondensation between 1,3-diketones and hydrazines . For 1,3-bis(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, this method requires a 1,3-diketone precursor bearing two 4-fluorophenyl groups and a carboxylic acid moiety. A representative synthesis begins with the preparation of 4,4-difluoro-1,3-diphenylbutane-1,3-dione, followed by reaction with hydrazine hydrate under acidic conditions .

Reaction Conditions

-

1,3-Diketone : 4,4-difluoro-1,3-diphenylbutane-1,3-dione (1.0 equiv)

-

Hydrazine : Hydrazine hydrate (1.2 equiv)

-

Solvent : Ethanol/water (3:1 v/v)

-

Temperature : Reflux at 80°C for 6–8 hours

Post-reaction, the ester group at position 5 is hydrolyzed using aqueous NaOH (2 M) at 60°C for 4 hours to yield the carboxylic acid. Final purification is achieved via recrystallization from ethanol/water (1:2), affording a purity of >98% .

Knorr-Type Pyrazole Synthesis with β-Keto Esters

Adapting the Knorr synthesis, β-keto esters serve as key intermediates. For this compound, ethyl 3-(4-fluorophenyl)-3-oxopropanoate is reacted with 4-fluorophenylhydrazine in acetic acid . The reaction proceeds via initial hydrazone formation, followed by cyclization under thermal conditions.

Optimized Protocol

| Parameter | Value |

|---|---|

| β-Keto Ester | 1.0 equiv |

| 4-Fluorophenylhydrazine | 1.1 equiv |

| Solvent | Glacial acetic acid |

| Temperature | 120°C, 12 hours |

| Workup | Neutralization with NaHCO₃ |

| Yield | 65–70% |

The ester group is subsequently hydrolyzed using LiOH in THF/water (4:1) at room temperature, yielding the carboxylic acid with >99% conversion .

Regioselectivity Challenges and Isomer Control

A critical challenge in pyrazole synthesis is minimizing the formation of regioisomers. For this compound, the ratio of 1,3- to 1,5-disubstituted isomers is highly sensitive to reaction conditions. Data from analogous syntheses (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) demonstrate that catalyst choice and temperature significantly impact isomer distribution .

Isomer Ratios Under Varied Conditions

| Catalyst | Temperature | 1,3:1,5 Isomer Ratio |

|---|---|---|

| KI | −30°C | 95:5 |

| None | 25°C | 70:30 |

| NaI | −20°C | 93:7 |

These findings suggest that low-temperature reactions with iodide catalysts favor the desired 1,3-isomer .

Recrystallization and Purification Strategies

Final purification is critical for pharmaceutical-grade output. The compound’s limited solubility in polar solvents necessitates mixed-solvent systems. Data from a related pyrazole carboxylic acid (3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid) indicate optimal recrystallization in ethanol/water (40–45%) with cooling to 0–5°C, yielding >99.5% purity .

Recrystallization Parameters

| Solvent System | Volume (mL/g) | Purity Post-Crystallization |

|---|---|---|

| 40% Ethanol | 8 | 99.6% |

| 45% Isopropanol | 10 | 99.4% |

Analytical Validation and Characterization

Robust characterization via HPLC, NMR, and MS ensures compound integrity. For this compound, key spectral data include:

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1,3-Bis(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, antibacterial, and anticancer properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

- Key Difference : Replaces the carboxylic acid group with an amine (-NH₂) at position 5.

- Impact: The amine group increases basicity (pKa ~9–10), enhancing solubility in acidic environments.

1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic Acid

- Key Difference : Incorporates chlorine atoms (electron-withdrawing but less electronegative than fluorine) and a dichloro-fluorophenyl group.

- Impact: Chlorine increases lipophilicity (logP ~4.2 vs. The dichloro substitution may enhance steric hindrance, affecting binding to hydrophobic pockets .

3-(4-Bromophenyl)-1-carbamothioylhydrazinyl-4,5-dihydro-1H-pyrazole-5-carboxylic Acid

- Key Difference : Substitutes fluorine with bromine and introduces a dihydro-pyrazole ring with a carbamothioylhydrazinyl group.

- The dihydro-pyrazole ring introduces conformational rigidity, which may limit binding flexibility compared to the fully aromatic target compound .

Positional Isomerism and Functional Group Effects

1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

- Key Difference : Fluorine at position 3 of the phenyl ring and a trifluoromethyl (-CF₃) group at position 5 of the pyrazole.

- Impact : The -CF₃ group strongly withdraws electrons, increasing carboxylic acid acidity (pKa ~2.5) and enhancing metabolic resistance. The 3-fluorophenyl substitution alters steric interactions compared to the 4-fluorophenyl orientation in the target compound .

5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid

- Key Difference : Methyl group at position 1 and carboxylic acid at position 3.

- Impact : The methyl group reduces polarity (logP ~2.8 vs. ~3.5 for the target compound), decreasing water solubility. Positional isomerism of the carboxylic acid may disrupt hydrogen-bonding networks critical for target binding .

Halogenation and Electronic Effects

| Compound | Halogen Substituents | logP | Carboxylic Acid pKa | Key Biological Implications |

|---|---|---|---|---|

| Target Compound | 2× 4-Fluorophenyl | ~3.5 | ~3.4 | Balanced lipophilicity and solubility |

| 1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid | 1× Cl, 2× Cl, 1× F | ~4.2 | ~3.0 | Enhanced membrane permeability |

| 3-(4-Bromophenyl)-1-carbamothioylhydrazinyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid | 1× Br | ~3.8 | ~3.2 | Stronger van der Waals interactions |

Notes:

- Fluorine’s high electronegativity enhances resonance stabilization of the pyrazole ring, while chlorine/bromine increase lipophilicity.

- Carboxylic acid pKa values influence ionization under physiological conditions, affecting bioavailability .

Biological Activity

1,3-Bis(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, with the molecular formula , is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies and relevant research findings.

- Molecular Weight : 300.27 g/mol

- Structure : The compound features a pyrazole core substituted with two 4-fluorophenyl groups and a carboxylic acid group, which is essential for its biological activity.

- SMILES Notation : OC(=O)c1cc(nn1-c2ccc(F)cc2)-c3ccc(F)cc3

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. The pyrazole moiety is recognized for its ability to inhibit various cancer cell lines through multiple mechanisms:

- Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

- Case Study : In a study evaluating the cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer), the compound exhibited significant activity with IC50 values comparable to established chemotherapeutics .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented, showcasing its potential as a therapeutic agent in inflammatory diseases.

- Mechanism : The compound inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

- Research Findings : In vitro studies demonstrated that it exhibits potent anti-inflammatory activity with an IC50 value lower than that of standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented, and this compound is no exception.

- Antibacterial Studies : It has been shown to exhibit activity against various bacterial strains, suggesting its potential use in treating bacterial infections.

- Efficacy : The compound's efficacy against multidrug-resistant strains remains an area of active research.

Q & A

Q. What are the key synthetic routes for 1,3-Bis(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves a cyclocondensation reaction between 4-fluorophenyl hydrazine derivatives and β-keto esters or diketones. For example, a Knorr pyrazole synthesis approach may be employed, where temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) critically affect regioselectivity and yield . Post-synthesis, the carboxylic acid group is introduced via hydrolysis under acidic or basic conditions. Optimization of reaction time and catalyst (e.g., acetic acid or p-TsOH) can improve yields by 15–20% .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR : H NMR (δ 8.2–8.5 ppm for pyrazole protons; δ 7.1–7.4 ppm for fluorophenyl groups) and F NMR (δ -110 to -115 ppm) confirm regiochemistry and substituent positions .

- HPLC : Reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% TFA (70:30) achieve >98% purity .

- Mass Spectrometry : ESI-MS (m/z 317.2 [M+H]) and HRMS validate molecular weight and fragmentation patterns .

Q. What are the primary applications of this compound in pharmaceutical research?

It serves as a scaffold for kinase inhibitors (e.g., p38 MAPK) and anti-inflammatory agents. The fluorophenyl groups enhance lipophilicity and metabolic stability, while the carboxylic acid enables salt formation for improved solubility .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact biological activity?

Comparative studies with analogs like 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (lacking fluorine) show that 4-fluoro substituents improve target binding affinity (IC < 50 nM vs. >100 nM) due to enhanced π-stacking and reduced steric hindrance. However, replacing the 5-carboxylic acid with an ester reduces aqueous solubility by 3-fold .

Q. How can contradictory data in enzyme inhibition assays be resolved?

Discrepancies in IC values (e.g., COX-2 inhibition) may arise from assay conditions (pH, ionic strength) or protein purity. Standardizing protocols (e.g., Tris-HCl buffer at pH 7.4, pre-incubation times) and using orthogonal assays (SPR, ITC) validate results .

Q. What computational strategies predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal that the pyrazole core anchors in the ATP-binding pocket of kinases, while fluorophenyl groups form hydrophobic contacts with Val-38 and Leu-75 residues. Free energy calculations (MM-PBSA) prioritize derivatives with ΔG < -9 kcal/mol .

Q. How do solvent and pH affect stability during long-term storage?

Stability studies (25°C, 60% RH) show degradation (<5% over 12 months) in lyophilized form at pH 6–7. In solution (DMSO), acid-catalyzed decarboxylation occurs above pH 4, reducing potency by 40% after 30 days .

Comparative Analysis of Analogues

Methodological Recommendations

- Synthesis : Use microwave-assisted synthesis to reduce reaction time (30 mins vs. 6 hrs) and improve yield (>85%) .

- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC for >99% purity .

- Biological Assays : Include positive controls (e.g., celecoxib for COX-2) and validate with CRISPR-edited cell lines to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.